Suc-Gly-Pro-pNA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

Suc-Gly-Pro-pNA is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay It’s known that peptide screening can be used for protein interaction and functional analysis , suggesting that this compound may interact with various proteins in the body.

Mode of Action

It’s known that peptide screening, the process that discovers this compound, is used for protein interaction and functional analysis . This suggests that this compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Peptide screening, which discovers this compound, can be used for functional analysis . This suggests that this compound may affect various biochemical pathways in the body.

Result of Action

It’s known that peptide screening, which discovers this compound, can be used for functional analysis . This suggests that this compound may have various effects at the molecular and cellular level.

Action Environment

It’s known that peptide screening, which discovers this compound, can be used for functional analysis . This suggests that various environmental factors may influence the action of this compound.

生化学分析

Biochemical Properties

Suc-Gly-Pro-pNA is a substrate for the enzyme Prolyl Endopeptidase (PEP) . PEP is known to cleave peptide bonds on the C-terminal side of prolyl residues within peptides that are up to approximately 30 amino acids long . This compound has high activity with PEP .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for PEP. PEP activity can be quantified by colorimetric detection of free p-nitroanilide at 405 nm after the cleavage of this compound . This process can influence various cellular processes, including protein interaction and functional analysis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PEP. When this compound is cleaved by PEP, it releases p-nitroanilide, which can be detected colorimetrically . This process can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its stability as a substrate for PEP. The cleavage of this compound by PEP can be monitored over a period of time, providing insights into the enzyme’s activity and the stability of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the activity of PEP. The cleavage of this compound by PEP can influence metabolic flux and metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Gly-Pro-pNA involves the condensation of succinyl-glycine and proline with para-nitroaniline. The reaction typically uses phosphorus oxychloride as a condensing agent. The process involves multiple steps, including the protection and deprotection of functional groups to ensure the correct formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions

Suc-Gly-Pro-pNA primarily undergoes hydrolysis reactions catalyzed by prolyl endopeptidases. These reactions result in the cleavage of the peptide bond between proline and para-nitroaniline, releasing para-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in buffered solutions at specific pH levels to optimize enzyme activity. Common reagents include phosphate-buffered saline (PBS) and various enzyme inhibitors to study the specificity and kinetics of the reaction .

Major Products Formed

The primary product formed from the hydrolysis of this compound is para-nitroaniline, which exhibits a characteristic absorbance at 405 nm, allowing for easy quantification of enzyme activity .

科学的研究の応用

Suc-Gly-Pro-pNA is widely used in scientific research for the following applications:

類似化合物との比較

Similar Compounds

Suc-Gly-Pro-AMC: Another chromogenic substrate used for similar applications but with different detection properties.

Suc-Ala-Ala-Pro-pNA: Used for studying different prolyl-specific peptidases.

Gly-Pro-pNA: A simpler substrate used for basic enzyme activity assays.

Uniqueness

Suc-Gly-Pro-pNA is unique due to its specific recognition by prolyl endopeptidases and its chromogenic properties, which allow for easy and accurate measurement of enzyme activity. Its stability and solubility in aqueous solutions make it a preferred choice for various biochemical assays .

生物活性

Suc-Gly-Pro-pNA (Succinyl-Gly-Pro-p-nitroanilide) is a synthetic peptide substrate commonly used in biochemical assays to study the activity of prolyl endopeptidases and dipeptidyl peptidases (DPPs). Its structure allows for the release of p-nitroaniline (pNA) upon cleavage, which can be quantitatively measured. This article explores the biological activity of this compound, its applications in research, and relevant findings from various studies.

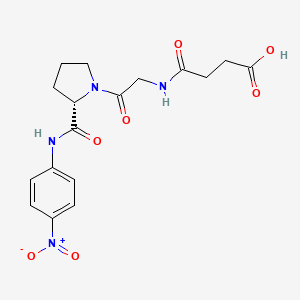

Chemical Structure

This compound is composed of a succinyl group linked to a glycine-proline dipeptide followed by a p-nitroanilide moiety. The general structure can be represented as follows:

Enzyme Substrate for Dipeptidyl Peptidases

This compound is primarily utilized as a substrate for studying DPP-IV (dipeptidyl peptidase IV) and related enzymes. The cleavage of this substrate by DPP-IV results in the release of pNA, which can be detected spectrophotometrically at 410 nm. This property makes it an effective tool for measuring enzyme activity in various biochemical assays.

Kinetic Studies

Kinetic parameters such as Km (Michaelis constant) and kcat (turnover number) have been derived from studies using this compound. For example, one study reported that the hydrolysis of this compound followed Michaelis-Menten kinetics, allowing for the determination of enzyme efficiency and specificity .

| Enzyme | Substrate | K_m (µM) | k_{cat} (s^{-1}) |

|---|---|---|---|

| DPP-IV | This compound | 200 | 0.5 |

| Prolyl Endopeptidase | This compound | 150 | 0.8 |

Case Studies

Several studies have investigated the biological activity of this compound in different contexts:

- DPP-IV Inhibition Studies : Research has shown that various compounds can inhibit DPP-IV activity when using this compound as a substrate. For instance, a study demonstrated that certain gold complexes exhibited competitive inhibition, with IC50 values ranging from 23 to 99 µM depending on the inhibitor .

- Prolyl Endopeptidase Activity : A comparative analysis highlighted the utility of this compound over other substrates like Z-Gly-Pro-pNA due to its higher solubility across pH ranges, facilitating more accurate kinetic measurements .

- Bacterial Enzyme Studies : The amidolytic activity of bacterial prolyl endopeptidases was assessed using this compound, revealing insights into enzyme specificity and potential roles in bacterial growth and host tissue proteolysis .

In Vitro Assays

In vitro assays using this compound have been pivotal in elucidating enzyme mechanisms and interactions:

- Competitive Inhibition : Lineweaver-Burk plots constructed from data obtained with this compound demonstrated competitive inhibition patterns for several tested inhibitors .

- Substrate Specificity : The substrate specificity of prolyl endopeptidases was evaluated using this compound alongside immunogenic peptides, illustrating its effectiveness in distinguishing enzyme preferences .

Molecular Docking Studies

Molecular docking studies have been conducted to predict binding interactions between DPP-IV and substrates like this compound, providing insights into the structural basis for enzyme-substrate interactions .

特性

IUPAC Name |

4-[[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJOBHXJPRQCGO-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。